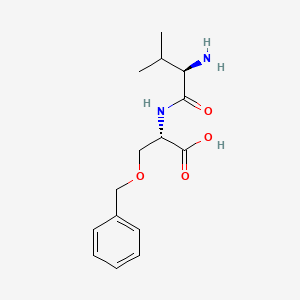
D-Valyl-O-benzyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Valyl-O-benzyl-L-serine: is a compound with the molecular formula C15H22N2O4 It is a derivative of valine and serine, where the valine is in the D-configuration and the serine is in the L-configuration with an O-benzyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-Valyl-O-benzyl-L-serine typically involves the coupling of D-valine with O-benzyl-L-serine. One common method is the use of peptide synthesis techniques, where the amino acids are protected with suitable protecting groups to prevent unwanted reactions. The coupling reaction can be facilitated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the peptide bond .
Industrial Production Methods: Industrial production of this compound may involve microbial synthesis methods. For instance, D-valine can be produced through microbial asymmetric degradation of DL-valine or microbial stereoselective hydrolysis of N-acyl-DL-valine . O-benzyl-L-serine can be synthesized through the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine .
Análisis De Reacciones Químicas
Types of Reactions: D-Valyl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: D-Valyl-O-benzyl-L-serine is used in peptide synthesis as a building block for creating more complex peptides and proteins .
Biology: In biological research, it can be used to study enzyme-substrate interactions and protein folding mechanisms.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of D-Valyl-O-benzyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may interact with the N-methyl-D-aspartate receptor (NMDAR) in the brain, influencing synaptic function and plasticity .
Comparación Con Compuestos Similares
- N-(tert-Butoxycarbonyl)-O-benzyl-L-serine
- O-Benzyl-D-serine
- O-Benzyl-L-serine
Comparison: D-Valyl-O-benzyl-L-serine is unique due to the presence of both D-valine and O-benzyl-L-serine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in peptide synthesis and drug development .
Propiedades
Número CAS |
921933-66-6 |
|---|---|
Fórmula molecular |
C15H22N2O4 |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-10(2)13(16)14(18)17-12(15(19)20)9-21-8-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13+/m0/s1 |
Clave InChI |
OZJHZQDVWTZHJS-QWHCGFSZSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


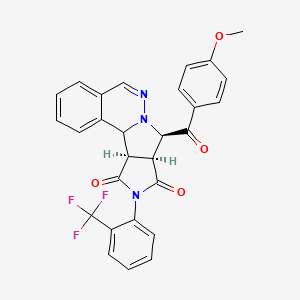
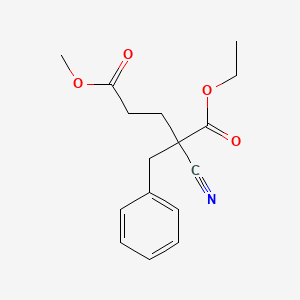
![propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12630844.png)
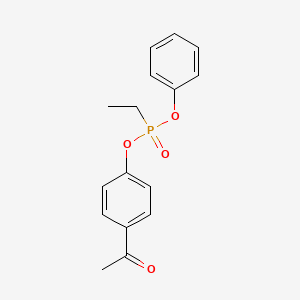
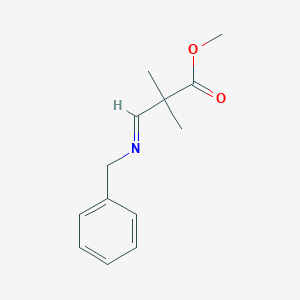
![2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12630876.png)
![3-Phenyl-6-{4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl}pyridazine](/img/structure/B12630878.png)
![5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone](/img/structure/B12630881.png)
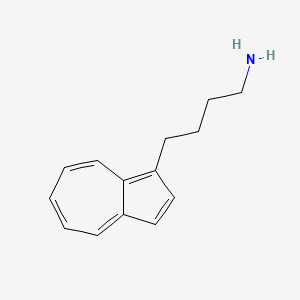
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12630888.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)
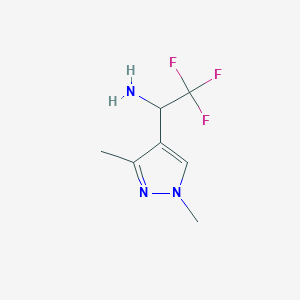
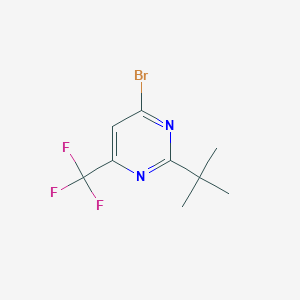
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanoate](/img/structure/B12630920.png)
